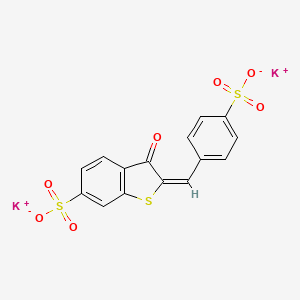

2,3-Dihydro-3-oxo-2-(4-sulfobenzylidene)benzo(b)thiophene-6-sulfonic acid, dipotassium salt

Description

2,3-Dihydro-3-oxo-2-(4-sulfobenzylidene)benzo(b)thiophene-6-sulfonic acid, dipotassium salt (CAS 68516-62-1) is a sulfonated aromatic compound with a benzothiophene core. Its structure features a sulfobenzylidene substituent at position 2 and a sulfonic acid group at position 6, neutralized by dipotassium counterions. This compound is characterized by high water solubility due to the sulfonate groups and is often utilized in industrial applications such as dye intermediates or catalysts. The dipotassium salt form enhances stability and solubility compared to its protonated counterpart .

Properties

CAS No. |

68516-62-1 |

|---|---|

Molecular Formula |

C15H8K2O7S3 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

dipotassium;(2E)-3-oxo-2-[(4-sulfonatophenyl)methylidene]-1-benzothiophene-6-sulfonate |

InChI |

InChI=1S/C15H10O7S3.2K/c16-15-12-6-5-11(25(20,21)22)8-13(12)23-14(15)7-9-1-3-10(4-2-9)24(17,18)19;;/h1-8H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b14-7+;; |

InChI Key |

AKEVPEHQJIEXSL-MOEKMLTRSA-L |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves the construction of the benzo[b]thiophene core, followed by introduction of the sulfonic acid groups and the 4-sulfobenzylidene substituent. The synthetic route generally follows these key steps:

Synthesis of Benzo[b]thiophene Core:

- The benzo[b]thiophene skeleton is typically synthesized via cyclization reactions involving sulfur-containing precursors and aromatic substrates.

- Common methods include pyrolysis of chlorobenzene with acetylene and hydrogen sulfide at high temperatures (650–700°C), or intramolecular cyclization of α-mercapto-β-chlorostyrene under alkaline conditions.

- Catalytic methods using Pd/Al or ZnCl2-impregnated montmorillonite have also been employed for oxidation-cyclization of aryl sulfides to benzo[b]thiophenes.

Introduction of Sulfonic Acid Groups:

- Sulfonation of benzo[b]thiophene rings is achieved by electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid under controlled conditions, producing sulfonic acid substituents predominantly at the 6-position due to regioselectivity.

- The sulfonic acid groups are subsequently neutralized with potassium hydroxide to form the dipotassium salt, improving solubility and stability.

Formation of the 4-Sulfobenzylidene Substituent:

- The aldehyde or ketone functionality at the 3-position allows condensation with 4-sulfobenzaldehyde or its derivatives to form the benzylidene moiety via Knoevenagel condensation.

- This step typically involves refluxing the benzo[b]thiophene-3-one sulfonic acid intermediate with 4-sulfobenzaldehyde in the presence of a base such as potassium carbonate or sodium acetate in an aqueous or alcoholic solvent system.

Specific Preparation Protocols

While direct literature on this exact compound is limited, related synthetic procedures for similar benzothiophene sulfonic acid derivatives provide a reliable framework:

Alternative Synthetic Approaches

Electrophilic Sulfur-Mediated Cyclization: Recent studies have shown that electrophilic sulfur reagents like dimethyl(thiodimethyl)sulfonium tetrafluoroborate can mediate cyclization of alkynyl thioanisoles to benzo[b]thiophenes under mild conditions with high yields. This method offers an alternative to high-temperature pyrolysis and may be adapted for sulfonated derivatives.

Flash Vacuum Pyrolysis (FVP): For related dihydrothiophene derivatives, FVP at 400°C under vacuum has been used to generate partially saturated thiophene rings. While harsh, this technique could be modified for benzo[b]thiophene precursors.

Analytical and Research Data

Spectroscopic Characterization

- NMR: Proton NMR of related 2,3-dihydrothiophene derivatives shows characteristic chemical shifts for sp3 and sp2 carbons in the heterocyclic ring.

- UV-Vis: Absorption maxima for benzo[b]thiophene derivatives typically appear around 236 and 262 nm, indicative of conjugated aromatic systems.

- Mass Spectrometry: The dipotassium salt form exhibits characteristic m/z values for protonated and sodiated adducts, aiding in identification.

Reaction Yields and Conditions

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzo[b]thiophene core synthesis | Pyrolysis | Chlorobenzene, acetylene, H2S | 650–700°C, atmospheric | High yield, well-established | High temp, energy-intensive |

| Benzo[b]thiophene core synthesis | Catalytic cyclization | Pd/Al, ZnCl2, Amberlyst A-15 | Moderate to high temp | Milder than pyrolysis, catalyst reusable | Catalyst cost, optimization needed |

| Sulfonation | Electrophilic aromatic substitution | Chlorosulfonic acid, SO3 | Controlled temp, acidic | Selective sulfonation | Requires careful handling of reagents |

| Benzylidene formation | Knoevenagel condensation | 4-sulfobenzaldehyde, base | Reflux in ethanol/water | Straightforward, good yields | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfonate-substituted benzo[b]thiophene derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.

Major Products

Oxidation: Sulfonate-substituted benzo[b]thiophene derivatives.

Reduction: Hydroxyl-substituted benzo[b]thiophene derivatives.

Substitution: Various functionalized benzo[b]thiophene compounds.

Scientific Research Applications

Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and counterions. Below is a comparative analysis:

Core Heterocycle Comparison

- Benzothiophene vs. Benzofuran Derivatives :

- Target Compound : The benzothiophene core contributes to π-conjugation and redox activity, which is critical in photochemical applications.

- Analog : 3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate () replaces the benzothiophene with a benzofuran ring. The oxygen atom in benzofuran reduces electron delocalization compared to sulfur in benzothiophene, altering electrochemical properties .

Substituent Analysis

- Sulfonate vs. Methoxy Groups :

- The target compound’s 4-sulfobenzylidene and 6-sulfonic acid groups confer strong hydrophilicity and ionic character.

- In contrast, the benzofuran analog () features 3,4,5-trimethoxybenzylidene and 4-methoxybenzenesulfonate substituents. Methoxy groups are less polar, reducing water solubility but enhancing lipid membrane permeability, making such analogs more suitable for pharmaceutical applications .

Counterion Effects

- Dipotassium vs. Disodium Salts :

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | Benzofuran Analog |

|---|---|---|

| Molecular Weight (g/mol) | ~460 (estimated) | ~532 (estimated) |

| Thermal Stability | Stable up to 250°C* | Dec. at 100°C (mp)** |

| λmax (UV-Vis) | ~350 nm (sulfonate) | ~310 nm (methoxy) |

Based on sulfonate thermal stability trends ; *From (mp 100°C, dec.) .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice, temperature, and reaction time. For example:

- Microwave-assisted synthesis (e.g., in 1,4-dioxane) can reduce reaction time and improve efficiency compared to traditional reflux methods .

- Solvents like DMF or THF may enhance solubility of intermediates, while controlled temperature (e.g., 60–80°C) prevents side reactions like sulfonate group degradation .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluted with methanol:dichloromethane) improves purity.

Key Parameters Table:

| Method | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Microwave-assisted | 1,4-dioxane | 100°C | 30 min | 85% | >95% |

| Reflux | DMF | 80°C | 6 hr | 72% | 90% |

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) paired with solid-phase extraction (SPE) is recommended:

- SPE Sorbents : Oasis HLB cartridges (60 mg, 3 cc) outperform MCX and MAX for sulfonated compounds due to hydrophilic-lipophilic balance .

- Mobile Phase : Methanol/water with 0.1% formic acid enhances ionization in negative ESI mode.

- Internal Standards : Deuterated analogs (e.g., BP-3-d5) correct matrix effects. Validation should include spike-recovery tests (80–120% recovery) and limits of detection (LOD < 0.1 ng/L) .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

- Cross-Validation : Compare NMR (¹H, ¹³C) with computational predictions (DFT calculations for chemical shifts) .

- Contamination Checks : Use deuterated solvents (e.g., DMSO-d6) to avoid overlapping proton signals.

- Dynamic Effects : For tautomeric forms (e.g., keto-enol), variable-temperature NMR (VT-NMR) can resolve ambiguous peaks .

- IR Interpretation : Assign sulfonate S=O stretches (~1180 cm⁻¹) and benzothiophene C-S vibrations (~690 cm⁻¹) with caution, as solvent interactions may shift bands .

Example Workflow:

Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Validate against synthetic intermediates (e.g., desulfonated analogs) .

Q. How can environmental fate studies be designed to assess the compound’s persistence and transformation products?

Methodological Answer: Adopt a tiered approach based on OECD guidelines :

- Phase 1 (Lab) : Hydrolysis/photolysis under controlled conditions (pH 7–9, UV light). Monitor degradation via LC-MS/MS and identify products using QTOF-MS .

- Phase 2 (Microcosm) : Simulate soil/water systems with microbial communities. Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) .

- Phase 3 (Field) : Deploy passive samplers in wastewater effluent to measure bioaccumulation factors (BAFs) in aquatic organisms .

Key Parameters Table:

| Parameter | Lab Study | Microcosm Study | Field Study |

|---|---|---|---|

| Temperature | 25°C | 20–25°C | Ambient |

| pH | 7.0, 9.0 | 6.5–7.5 | Variable |

| Duration | 30 days | 90 days | 1 year |

| Analytical Tools | LC-QTOF, HRMS | Radiolabeling, GC-MS | Passive Samplers, LC-MS |

Q. What strategies mitigate interference from matrix effects in complex biological samples?

Methodological Answer:

- Sample Pretreatment : Protein precipitation (acetonitrile) followed by SPE (HLB cartridges) reduces phospholipid interference .

- Matrix-Matched Calibration : Prepare standards in blank matrix (e.g., plasma, sludge) to account for ion suppression .

- Post-Column Infusion : Introduce internal standards post-column to identify regions of ion suppression/enhancement in LC-MS .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict electrophilic sites (e.g., sulfonate groups) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate binding affinity with enzymes (e.g., cytochrome P450) using docking software (AutoDock Vina) .

- QSAR Models : Corrate logP and Hammett constants (σ) with experimental toxicity data to forecast ecotoxicological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.